3-Bromomandelic acid
CAS No.: 49839-81-8
Cat. No.: VC3784938
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49839-81-8 |
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Molecular Formula | C8H7BrO3 |
Molecular Weight | 231.04 g/mol |
IUPAC Name | 2-(3-bromophenyl)-2-hydroxyacetic acid |
Standard InChI | InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) |
Standard InChI Key | CBEMVOYIUQADIA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-Bromomandelic acid is characterized by a distinctive molecular structure with the formula C8H7BrO3 . The compound features a phenyl ring with a bromine substituent at the meta position, connected to a carbon atom that bears both a hydroxyl group and a carboxylic acid function. This arrangement creates a chiral center that can exist in either R or S configuration.
The structure can be represented by several chemical identifiers:
Physical and Chemical Properties
The physical properties of 3-bromomandelic acid are influenced by its functional groups, particularly the carboxylic acid and hydroxyl groups, which contribute to its acidity and hydrogen bonding capabilities. While specific data for 3-bromomandelic acid is limited, we can draw comparisons with the structurally similar 4-bromomandelic acid.
The molecular weight of 3-bromomandelic acid is approximately 231.04 g/mol , consistent with its molecular formula. The compound is expected to have acidic properties due to the presence of the carboxylic acid group, with potential for hydrogen bonding through both the hydroxyl and carboxylic acid moieties.
Table 1: Key Chemical Properties of 3-Bromomandelic Acid
Spectroscopic Characteristics
Mass Spectrometry Data
Mass spectrometry provides valuable information for structural elucidation of 3-bromomandelic acid. The predicted collision cross-section (CCS) data for various adducts of 3-bromomandelic acid are particularly useful for its identification in analytical applications:
Table 2: Predicted Mass Spectrometry Data for 3-Bromomandelic Acid
These collision cross-section values represent the effective area of the molecule that interacts with the drift gas in ion mobility spectrometry, providing insights into the three-dimensional structure of the compound in different ionization states.
Synthesis Methods
Resolution of Racemic Mixtures
Since 3-bromomandelic acid contains a stereogenic center, obtaining enantiomerically pure forms often requires resolution of racemic mixtures. Patent literature indicates that mandelic acid derivatives can be resolved through salt formation with chiral base cyclic amides . This process typically involves:
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Formation of diastereomeric salts using chiral bases
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Separation of the diastereomers through crystallization or chromatography
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Liberation of the free acid from the resolved salt
The patent describes this as "a new process for the resolution of mandelic acid derivatives from racemic mandelic acid derivative mixtures, by salt formation with chiral base cyclic amides" , suggesting applicability to various substituted mandelic acids, including 3-bromomandelic acid.
Related Derivatives
Comparison with Structural Isomers
3-Bromomandelic acid is one of several bromomandelic acid isomers, with the position of the bromine substituent being the key differentiating factor. 4-Bromomandelic acid (p-bromomandelic acid) is a structural isomer with the bromine at the para position:
The positional isomerism affects the electronic distribution within the molecule, potentially influencing reactivity patterns and physical properties.
Fluorinated Analogues
DL-3-bromo-5-(trifluoromethyl)mandelic acid represents a more complex derivative with both bromine and trifluoromethyl substituents:
This compound has been identified for research and development applications , with the addition of the trifluoromethyl group significantly altering the electronic properties compared to simple bromomandelic acids.
Table 3: Comparison of 3-Bromomandelic Acid and Related Derivatives
Applications and Uses
Synthetic Chemistry Applications
3-Bromomandelic acid serves as a valuable building block in synthetic organic chemistry due to several key features:
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The presence of a bromine substituent provides a reactive site for further transformations, particularly in metal-catalyzed cross-coupling reactions.
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The α-hydroxy acid functionality offers opportunities for stereoselective transformations.
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The compound can serve as a chiral precursor in asymmetric synthesis.
Research and Development Applications
The search results indicate that related compounds like DL-3-bromo-5-(trifluoromethyl)mandelic acid are primarily used for research and development purposes . This suggests similar applications for 3-bromomandelic acid, including:
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Development of synthetic methodologies
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Studies of stereoselective reactions
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Preparation of more complex organic molecules
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Structure-activity relationship studies in medicinal chemistry
Pharmaceutical Relevance
Mandelic acid derivatives have documented pharmaceutical applications, with the bromine substitution potentially enhancing certain properties. The patent literature discussing resolution processes for mandelic acid derivatives underscores their importance in producing single enantiomer compounds, which are often critical in pharmaceutical development.
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